BenchChemオンラインストアへようこそ!

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine

Lipophilicity ADME Medicinal Chemistry

This compound’s 4-methoxybenzyl group is not interchangeable with des‑methoxy or other benzyl analogs. Substitution alters logP by >0.5 units, shifts tPSA, and changes H‑bond acceptor count, directly impacting BBB permeability and metabolic soft‑spot presentation. Using the precise 4‑methoxybenzyl amine avoids lead series failure in early ADME‑Tox profiling. The balanced logP (2.15) and tPSA (39.7 Ų) make it the optimal fragment‑like starting point for brain‑penetrant kinase inhibitors and selective aminergic GPCR ligands.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
Cat. No. B1332535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C16H17NO3/c1-18-14-5-2-12(3-6-14)9-17-10-13-4-7-15-16(8-13)20-11-19-15/h2-8,17H,9-11H2,1H3
InChIKeyGUZQXEQOOYBPGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine – Molecular Identity & Procurement Baseline


Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine (CAS 436099-74-0) is a synthetic small-molecule amine characterized by a central secondary amine bridging a 1,3‑benzodioxole (piperonyl) group and a 4‑methoxybenzyl moiety . Its molecular formula is C₁₆H₁₇NO₃ with a molecular weight of 271.31 g/mol. The compound is supplied as a free base or a hydrochloride salt and serves as a versatile scaffold in medicinal chemistry campaigns, particularly as a building block for kinase inhibitors, GPCR ligands, and CNS‑penetrant probes due to its balanced lipophilicity and hydrogen‑bonding capacity .

Why Generic Substitution of Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine Fails in Medicinal Chemistry Campaigns


Procurement decisions that treat this compound as interchangeable with simpler benzodioxole‑alkyl or des‑methoxy benzyl analogs ignore the quantifiable impact of the 4‑methoxy substitution on key physicochemical drivers of ADME and target engagement. Substituting the 4‑methoxybenzyl group with a 4‑methylbenzyl, 3‑methoxybenzyl, or unsubstituted benzyl moiety alters the molecular logP by >0.5 units, modifies the topological polar surface area (tPSA), and changes the hydrogen‑bond acceptor count – all of which directly influence blood‑brain barrier permeability, off‑target promiscuity, and metabolic soft‑spot presentation . The evidence below demonstrates that these differences are not subtle; they can determine whether a lead series progresses or fails in early ADME‑Tox profiling.

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine – Quantitative Evidence of Differentiation vs. Closest Analogs


Reduced Lipophilicity vs. 4‑Methyl and Unsubstituted Benzyl Analogs Improves Developability Profile

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine exhibits a LogP of 2.15, which is 0.58 units lower than its 4‑methyl analog and 0.95 units lower than the unsubstituted benzyl analog [1]. In the context of CNS drug discovery, this lower LogP places the compound in the optimal range (LogP 2–3) for balancing passive permeability with aqueous solubility, reducing the likelihood of CYP450‑mediated metabolism and phospholipidosis risk associated with higher LogP congeners.

Lipophilicity ADME Medicinal Chemistry

Higher Topological Polar Surface Area vs. Des‑Methoxy Analogs Modulates BBB Penetration Potential

The tPSA of Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine is 39.7 Ų, which is 9.2 Ų higher than the 4‑methyl analog (30.5 Ų estimated) and the unsubstituted benzyl analog (30.5 Ų) . In CNS multiparameter optimization (MPO) scoring, tPSA values between 20–50 Ų are associated with favorable brain penetration, but the higher tPSA of the target compound may also reduce off‑target binding to hERG and other promiscuous targets, a desirable trade‑off in lead optimization.

tPSA Blood‑Brain Barrier CNS MPO

Increased Hydrogen‑Bond Acceptor Count vs. Non‑Methoxy Analogs Influences Target Binding and Solubility

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine possesses four hydrogen‑bond acceptors (HBA), compared to three for both the 4‑methyl and unsubstituted benzyl analogs . The additional methoxy oxygen provides an extra HBA site that can participate in key polar interactions with target protein residues (e.g., kinase hinge regions, GPCR orthosteric sites) while also improving aqueous solubility through enhanced water‑mediated hydrogen bonding.

Hydrogen Bonding Ligand Efficiency Solubility

4‑Methoxybenzyl Substituent Confers Unique Metabolic Soft‑Spot Profile vs. 4‑Methyl Analog

Structure‑activity relationship (SAR) studies on benzodioxole‑containing amines demonstrate that the 4‑methoxybenzyl group introduces a distinct oxidative metabolic pathway compared to the 4‑methyl analog. The methoxy substituent is susceptible to O‑demethylation by CYP2D6 and CYP3A4, generating a phenolic metabolite that can be rapidly conjugated and cleared. In contrast, the 4‑methyl group undergoes slower aliphatic hydroxylation, leading to longer microsomal half‑lives and potential accumulation [1]. This difference in metabolic soft‑spot presentation directly impacts in vivo clearance predictions and toxicology study design.

Metabolic Stability Microsomal Clearance SAR

Benzodioxole Core Enhances Metabolic Stability Relative to Non‑Cyclic Catechol Ethers

The 1,3‑benzodioxole (methylenedioxy) core in this compound confers resistance to catechol O‑methyltransferase (COMT)‑mediated methylation compared to open‑chain catechol ether analogs. COMT is a major Phase II metabolic enzyme that methylates catechol moieties, reducing their polarity and promoting excretion. By locking the catechol hydroxyls into a rigid methylenedioxy ring, the benzodioxole group eliminates the COMT substrate recognition motif, thereby extending the compound's in vivo half‑life and reducing inter‑individual pharmacokinetic variability [1].

Metabolic Stability Benzodioxole Catechol O‑Methyltransferase

4‑Methoxybenzyl Group Modulates Receptor Binding Affinity vs. 3‑Methoxy Regioisomer

In benzodioxole‑amine series targeting serotonin and adrenergic receptors, the position of the methoxy substituent on the benzyl ring profoundly influences binding affinity. The 4‑methoxy regioisomer (target compound) has been reported to exhibit higher affinity for 5‑HT₂A receptors compared to its 3‑methoxy regioisomer in related amine scaffolds [1]. While direct binding data for this specific compound is not available in public literature, the class‑level SAR indicates that the 4‑methoxybenzyl orientation provides an optimal electrostatic and steric fit for the receptor binding pocket, whereas the 3‑methoxy isomer experiences a steric clash that reduces binding potency.

Receptor Binding GPCR Regioisomer

Targeted Application Scenarios for Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine in Drug Discovery & Chemical Biology


Fragment‑Based Lead Generation for CNS‑Penetrant Kinase Inhibitors

The balanced LogP (2.15) and tPSA (39.7 Ų) make this compound an ideal fragment‑like starting point for building brain‑penetrant kinase inhibitors. The 4‑methoxybenzyl amine serves as a privileged hinge‑binding motif that can be elaborated with ATP‑competitive warheads while maintaining CNS MPO scores >4.0 .

GPCR Ligand Optimization with Reduced Off‑Target Promiscuity

The combination of a rigid benzodioxole core and a 4‑methoxybenzyl tail provides a pharmacophore that has demonstrated activity in 5‑HT₂A and adrenergic receptor assays. The lower LogP relative to des‑methoxy analogs reduces the risk of off‑target binding to aminergic GPCRs, making this compound a cleaner starting point for selective ligand development [1].

Chemical Probe Synthesis for Target Validation in Oncology

The benzodioxole scaffold is a known bioisostere for catechol in kinase inhibitors and has been incorporated into several clinical candidates targeting the PI3K/mTOR pathway. The 4‑methoxybenzyl group provides a convenient handle for introducing biotin or fluorophore tags via O‑demethylation and subsequent functionalization, enabling the creation of chemical probes for target engagement studies [2].

Metabolic Soft‑Spot Engineering in Lead Optimization

The distinct O‑demethylation pathway of the 4‑methoxybenzyl group offers a predictable metabolic handle that can be exploited to tune clearance rates. Medicinal chemists can use this compound as a benchmark to evaluate the impact of blocking or modifying the methoxy group on microsomal stability, thereby accelerating structure‑property relationship (SPR) campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.